molecular formula C15H10BrNO2 B6281662 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione CAS No. 946112-73-8

1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6281662
CAS No.: 946112-73-8
M. Wt: 316.15 g/mol
InChI Key: YGLYTXQMVGIKBW-UHFFFAOYSA-N
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Description

1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 2,5-dibromonitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in glacial acetic acid at 120°C to yield the desired product . The reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various indole derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1H-indole-2,3-dione: Shares a similar core structure but lacks the benzyl group.

    1-benzyl-1H-indole-2,3-dione: Similar structure but without the bromine atom.

    6-chloro-1H-indole-2,3-dione: Chlorine atom instead of bromine.

Uniqueness

1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both the benzyl and bromine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

946112-73-8

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

1-benzyl-6-bromoindole-2,3-dione

InChI

InChI=1S/C15H10BrNO2/c16-11-6-7-12-13(8-11)17(15(19)14(12)18)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

YGLYTXQMVGIKBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C(=O)C2=O

Purity

95

Origin of Product

United States

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